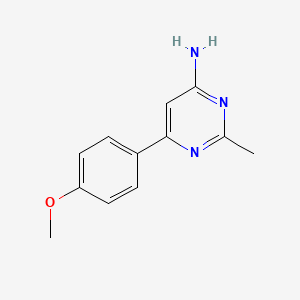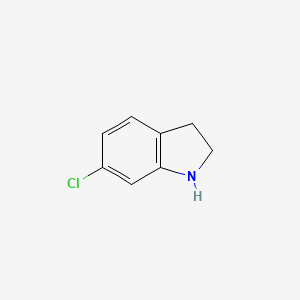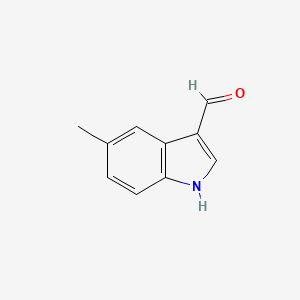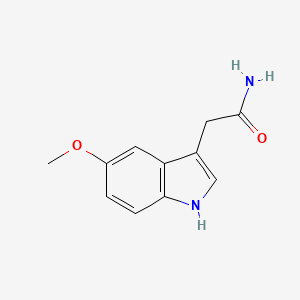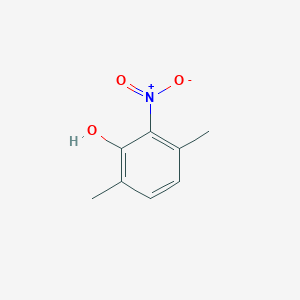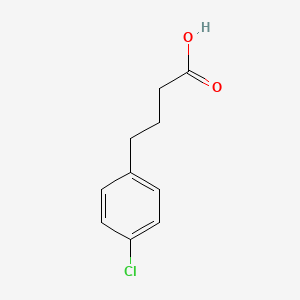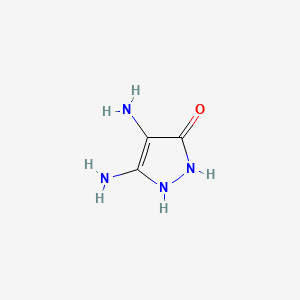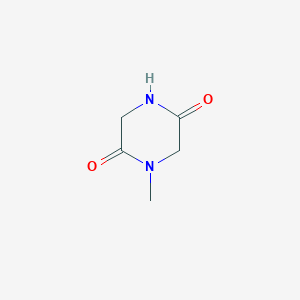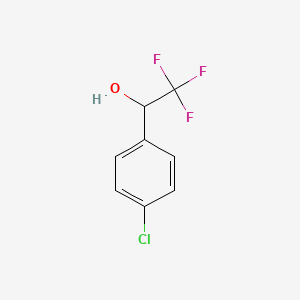![molecular formula C14H13NO4 B1347458 Ácido {4-[(5-metil-2-furoil)amino]fenil}acético CAS No. 433326-87-5](/img/structure/B1347458.png)
Ácido {4-[(5-metil-2-furoil)amino]fenil}acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . It is also known by its systematic name, benzeneacetic acid, 4-[(5-methyl-2-furanyl)carbonyl]amino . This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a reference standard in pharmaceutical testing and drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Métodos De Preparación
The synthesis of {4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid typically involves the reaction of 5-methyl-2-furoic acid with 4-aminophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:
Mecanismo De Acción
The mechanism of action of {4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various physiological processes .
Comparación Con Compuestos Similares
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid can be compared with similar compounds such as:
4-[(5-Methyl-2-furoyl)amino]benzoic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
4-[(5-Methyl-2-furoyl)amino]phenylacetic acid derivatives: Various derivatives can be synthesized by modifying the functional groups on the phenyl or furoyl rings.
The uniqueness of {4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid lies in its specific structural features and its ability to participate in diverse chemical reactions, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
2-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-2-7-12(19-9)14(18)15-11-5-3-10(4-6-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEYXJARGPIERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195907 |
Source


|
| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433326-87-5 |
Source


|
| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433326-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
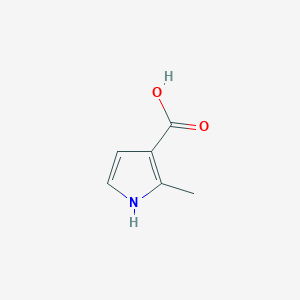
![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)
